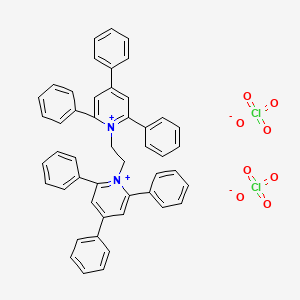![molecular formula C28H32N4O2S B12487648 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B12487648.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and antidepressant properties . The unique structure of this compound, featuring a benzylpiperazine moiety and an isopropoxybenzoyl group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include methanol, sodium cyanoborohydride, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic neurotransmission in the brain . The compound may also interact with other neurotransmitter systems, contributing to its antidepressant effects .
Comparison with Similar Compounds
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISOPROPOXYBENZOYL)THIOUREA can be compared with other piperazine derivatives, such as:
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
1- [4- (4-benzo [1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: Exhibits potent anticonvulsant and antidepressant activities.
The uniqueness of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(4-ISPROPOXYBENZOYL)THIOUREA lies in its specific combination of functional groups, which confer distinct pharmacological properties and reactivity patterns.
Properties
Molecular Formula |
C28H32N4O2S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C28H32N4O2S/c1-21(2)34-26-14-8-23(9-15-26)27(33)30-28(35)29-24-10-12-25(13-11-24)32-18-16-31(17-19-32)20-22-6-4-3-5-7-22/h3-15,21H,16-20H2,1-2H3,(H2,29,30,33,35) |
InChI Key |
PFCKMWARMSRUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{2-[5-amino-3-(4-methoxyphenyl)-1-methylpyrazol-4-yl]diazen-1-yl}benzoate](/img/structure/B12487569.png)
![1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B12487588.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487594.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12487601.png)
![1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B12487606.png)
![5-methyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B12487614.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-oxo-1-phenylpropyl)acetamide](/img/structure/B12487617.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-2-yl)benzamide](/img/structure/B12487625.png)
![4-[3-(4-fluorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12487629.png)
![2,2-dimethyl-N'-[3-(4-methylpiperazin-1-yl)propanoyl]propanehydrazide](/img/structure/B12487634.png)
![4-[(E)-(4-phenoxyphenyl)diazenyl]morpholine](/img/structure/B12487641.png)

![5-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12487662.png)
![(4R,7S)-4-(2,3-dimethoxyphenyl)-3-hydroxy-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487670.png)
